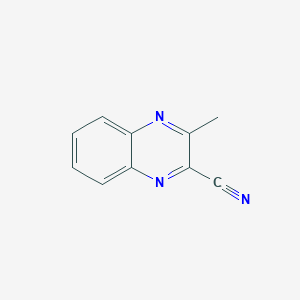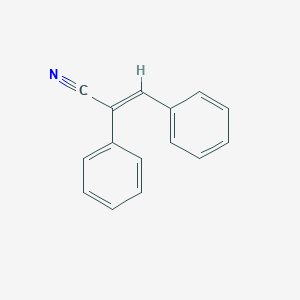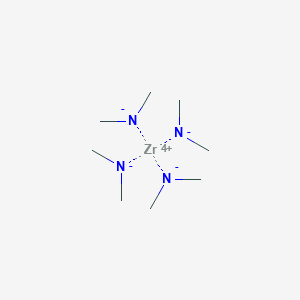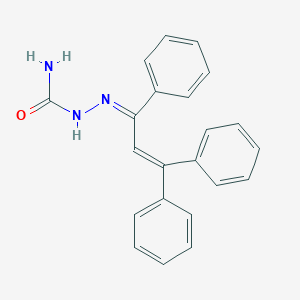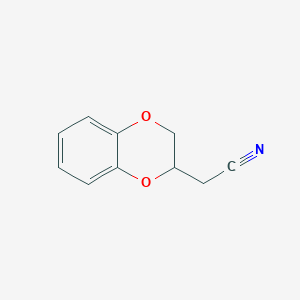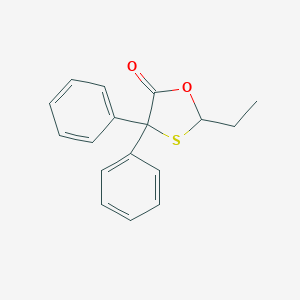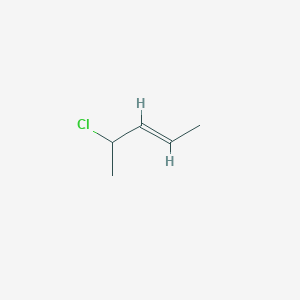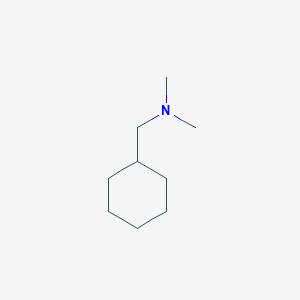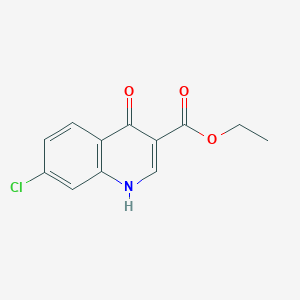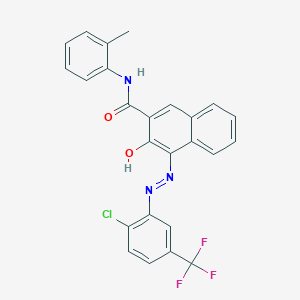
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)-, commonly known as "NTB," is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of NTB is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions and forming complexes. These complexes can then interact with cellular components, leading to various biological effects.
Biochemische Und Physiologische Effekte
NTB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit tumor growth. Additionally, it has been shown to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
NTB has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for the detection of metal ions and amino acids. However, one limitation of NTB is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of NTB in scientific research. One area of interest is the development of NTB-based anti-cancer drugs. Additionally, NTB could be used in the development of new fluorescent probes for the detection of metal ions and amino acids. Further research is needed to fully understand the mechanism of action of NTB and its potential applications in various fields.
Conclusion:
In conclusion, NTB is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been used as a fluorescent probe for the detection of metal ions and amino acids. Additionally, it has been shown to have anti-tumor properties and to reduce oxidative stress. While there are limitations to its use in certain experiments, there are several future directions for the use of NTB in scientific research.
Synthesemethoden
The synthesis of NTB involves the reaction of 2-naphthoic acid with 2-methylaniline and 2-chloro-5-trifluoromethylphenyl diazonium chloride. The resulting product is then hydrolyzed to obtain NTB. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
NTB has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids. Additionally, NTB has been shown to have anti-tumor properties and has been used in the development of anti-cancer drugs.
Eigenschaften
CAS-Nummer |
17618-85-8 |
|---|---|
Produktname |
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-chloro-5-trifluoromethylphenyl)azo)-N-(2-methylphenyl)- |
Molekularformel |
C25H17ClF3N3O2 |
Molekulargewicht |
483.9 g/mol |
IUPAC-Name |
4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H17ClF3N3O2/c1-14-6-2-5-9-20(14)30-24(34)18-12-15-7-3-4-8-17(15)22(23(18)33)32-31-21-13-16(25(27,28)29)10-11-19(21)26/h2-13,33H,1H3,(H,30,34) |
InChI-Schlüssel |
KZHCYOFLVZADTL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Andere CAS-Nummern |
17618-85-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





